1,6-Hexanediol

Catalog No.
S581513
CAS No.
629-11-8
M.F
C6H14O2
C6H14O2
HO(CH2)6OH
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Hexanediol

CAS Number

629-11-8

Product Name

1,6-Hexanediol

IUPAC Name

hexane-1,6-diol

Molecular Formula

C6H14O2
C6H14O2
HO(CH2)6OH

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2

InChI Key

XXMIOPMDWAUFGU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water
Soluble in alcohol; sparingly soluble in hot ether.
Solubility in water: good

Synonyms

1,6-hexanediol, hexamethylene glycol, hexamethyleneglycol

Canonical SMILES

C(CCCO)CCO

The exact mass of the compound Hexane-1,6-diol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.0x10+5 mg/l at 25 °c (est)soluble in watersoluble in alcohol; sparingly soluble in hot ether.solubility in water: good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,6-Hexanediol (HDO) is a linear, six-carbon aliphatic diol featuring primary hydroxyl groups at both ends of its hydrocarbon chain. This structure makes it a critical monomer and chain extender for producing high-performance polymers, particularly polyurethanes and polyesters. A key procurement-relevant property is its physical state; HDO is a white, waxy solid at room temperature with a melting point between 39.5–42.1 °C, distinguishing it from shorter-chain liquid diols and influencing handling, processing, and formulation decisions.

Substituting 1,6-Hexanediol with other linear diols like 1,4-Butanediol (BDO) or 1,5-Pentanediol (PDO) is not a direct replacement, as the diol chain length is a critical design parameter that dictates the final polymer's performance. The number of methylene units directly influences chain flexibility, packing efficiency, and the degree of phase separation between hard and soft segments in polyurethanes. This results in significant, predictable shifts in key material properties such as glass transition temperature (Tg), melting point (Tm), hardness, and flexibility. For instance, diols with an even number of carbons, like HDO and BDO, tend to produce polymers with higher melting points and crystallinity compared to those with an odd number, such as 1,5-Pentanediol, due to more efficient molecular chain packing.

Superior Mechanical Properties in Rigid Polyurethane Foams Compared to Shorter-Chain Diols

In the synthesis of rigid polyurethane foams, the choice of chain extender significantly impacts mechanical performance. When compared directly, foams synthesized with 1,6-Hexanediol (HDO) as the chain extender exhibited a compressive strength of 281 kPa. This was a notable increase over foams made with the shorter chain diol 1,4-Butanediol (BDO), which achieved a compressive strength of 265 kPa under identical formulation conditions.

Evidence DimensionCompressive Strength of Rigid Polyurethane Foam
Target Compound Data281 kPa
Comparator Or Baseline1,4-Butanediol (BDO): 265 kPa
Quantified Difference6% higher compressive strength than BDO-based foam
ConditionsOne-step polymerization of rigid polyurethane foam using MDI and polyether polyol (4110S) with the specified diol as a chain extender.

For applications requiring higher load-bearing capacity and structural integrity in rigid foams, 1,6-Hexanediol provides a quantifiable advantage over the common substitute, 1,4-Butanediol.

Distinctive Thermal Properties for Process Control: Solid at Room Temperature

A primary differentiator for 1,6-Hexanediol in material handling and process design is its physical state. It possesses a melting point of approximately 42 °C, making it a solid at standard ambient temperatures. This contrasts sharply with 1,4-Butanediol, which melts at ~20 °C and is typically a liquid in warmer working environments, and Ethylene Glycol, which is a liquid well below freezing (-13 °C).

Evidence DimensionMelting Point (°C)
Target Compound Data~42 °C
Comparator Or Baseline1,4-Butanediol: ~20 °C | Ethylene Glycol: ~ -13 °C
Quantified Difference22 °C higher melting point than 1,4-Butanediol.
ConditionsStandard atmospheric pressure.

This solid state simplifies storage and dosing in some automated systems, prevents unintended reactions in certain formulations, and requires heating for processing, offering a distinct handling and processability profile compared to liquid diols.

Reduced Crystallinity in Polyesters Compared to Branched Isomers, Enabling Amorphous Material Design

The linear structure of 1,6-Hexanediol is a critical factor for achieving high crystallinity in polyesters. When used to synthesize poly(hexamethylene adipate), the resulting polymer is highly crystalline (~60%). In contrast, using a branched C6 diol isomer under similar conditions results in a completely amorphous polyester (0% crystallinity). This demonstrates that the linearity of 1,6-Hexanediol is essential for creating semi-crystalline polymers, whereas branched alternatives are suitable for applications requiring amorphous characteristics.

Evidence DimensionCrystallinity of Adipate Polyesters
Target Compound Data~60%
Comparator Or BaselineBranched C6 diol isomer (2,5-hexanediol): 0% (amorphous)
Quantified DifferenceProduces highly crystalline polymer vs. completely amorphous for the branched isomer.
ConditionsSynthesis of adipate polyesters.

This provides a clear selection criterion: procure 1,6-Hexanediol for semi-crystalline polyesters requiring defined melting points and mechanical strength, and select branched isomers for applications where amorphous, non-crystalline properties are desired.

High-Performance Polyurethane Coatings and Elastomers

1,6-Hexanediol is the preferred choice for formulating polyurethane coatings, adhesives, and elastomers where a specific balance of flexibility, hardness, and hydrolysis resistance is required. Its six-carbon chain provides greater flexibility than 1,4-Butanediol, leading to improved impact resistance, while maintaining good thermal and mechanical properties essential for durable automotive and industrial finishes.

Synthesis of Semi-Crystalline Polyester Polyols

For the production of polyester polyols used in adhesives and flexible polymers, 1,6-Hexanediol's linear structure and even-numbered carbon chain are leveraged to create materials with defined crystallinity and melting points. This controlled crystallinity is crucial for applications like hot-melt adhesives where properties such as green strength and open time are critical performance metrics.

Precursor for UV-Curable Coatings and Resins

As a precursor to 1,6-Hexanediol diacrylate (HDDA), the compound is fundamental in the formulation of ultraviolet (UV) light-curable resins. HDDA is used as a reactive diluent to improve adhesion, hardness, and abrasion resistance in high-speed curing applications for inks, coatings, and photopolymers.

Flexible and Impact-Resistant Unsaturated Polyester Resins (UPRs)

In UPRs and gelcoats, 1,6-Hexanediol is incorporated to enhance flexibility and provide high impact resistance, particularly at low temperatures. This makes it a valuable component for demanding applications such as marine gelcoats and other high-performance composites where durability is paramount.

Physical Description

Liquid, Other Solid; Other Solid
Colorless or white, hygroscopic solid; [CHEMINFO]
COLOURLESS CRYSTALS.

Color/Form

Crystalline needles

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

118.099379685 Da

Monoisotopic Mass

118.099379685 Da

Boiling Point

208 °C
208Â °C

Flash Point

101 °C
102 °C (216 °F) - closed cup
101Â °C

Heavy Atom Count

8

Vapor Density

4.07 (Air = 1)
Relative vapor density (air = 1): 4.1

Density

0.967 g/cu cm at 25 °C
Density: 0.953 g/cm cu at 50 °C
0.96 g/cm³

LogP

log Kow = 0.76 at 25 °C (est)
-0.11

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

41.5 °C
42.8Â °C

UNII

ZIA319275I

Related CAS

31762-63-7
27236-13-1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 4522 of 4565 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: 1,6-Hexanediol is a crystalline, needle-like solid. It is very soluble in water. USE: 1,6-Hexanediol is an important commercial chemical. It is used to make other chemicals, in the production of nylon, in gasoline refining and as a plasticizer. EXPOSURE: Workers that use 1,6-hexanediol may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to 1,6-hexanediol. If 1,6-hexanediol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for 1,6-hexanediol to produce toxic effects in humans were not available. 1,6-Hexanediol is a mild eye irritant in laboratory animals. It did not produce skin irritation or allergic skin reactions following direct skin exposure. Death occurred in some laboratory animals following exposure to a very high oral dose. No toxic effects were observed following ingestion of a moderate dose over time. No toxic effects were observed in laboratory animals that exposed to very high levels in the air or on the skin for 8 hours. No evidence of infertility, abortion, or birth defects were observed following exposure moderate oral doses before and during pregnancy. Data on the potential for 1,6-hexanediol to cause cancer in laboratory animals were not available. The potential for 1,6-hexanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.0005 [mmHg]
0.0005 mm Hg at 25 °C
Vapor pressure, Pa at 25Â °C: 0.007

Impurities

... Impurities are various diols and epsilon-caprolactone as well as traces of water.

Other CAS

629-11-8
55231-29-3

Metabolism Metabolites

There are no detailed studies with respect to toxicokinetics or metabolism. However, based on the structure and shown after oral application to rabbits, oxidation of both alcohol-groups resulting in the formation of adipic acid was observed.

Wikipedia

1,6-hexanediol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

1,6-Hexanediol is produced industrially by the catalytic hydrogenation of adipic acid or of its esters. Mixtures of dicarboxylic acids and hydroxycarboxylic acids with C6 components formed in other processes (e.g., in cyclohexane oxidation) also can be used. Esterification of "distillation heavies" with lower alcohols is ofter carried out before hydrogenation.
Hydrogenation of dimethyl adipate over Raney-promoted copper chromite at 200 °C and 10 MPa produces 1,6-hexanediol.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Transportation Equipment Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
1,6-Hexanediol: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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